molecular formula C15H21NO3 B8049981 Benzyl(cis-3-(hydroxymethyl)cyclohexyl)carbamate

Benzyl(cis-3-(hydroxymethyl)cyclohexyl)carbamate

Cat. No.: B8049981
M. Wt: 263.33 g/mol
InChI Key: QYHAKPLUUUMEFH-UONOGXRCSA-N
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Description

Benzyl(cis-3-(hydroxymethyl)cyclohexyl)carbamate is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.33 g/mol . It is primarily used in research settings and is not intended for diagnostic or therapeutic use . The compound features a benzyl group attached to a carbamate moiety, which is further connected to a cyclohexyl ring substituted with a hydroxymethyl group in the cis configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(cis-3-(hydroxymethyl)cyclohexyl)carbamate typically involves the reaction of benzyl chloroformate with cis-3-(hydroxymethyl)cyclohexylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl(cis-3-(hydroxymethyl)cyclohexyl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: cis-3-(Carboxymethyl)cyclohexylcarbamate.

    Reduction: cis-3-(Hydroxymethyl)cyclohexylamine.

    Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl(cis-3-(hydroxymethyl)cyclohexyl)carbamate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzyl(cis-3-(hydroxymethyl)cyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The benzyl group may enhance the compound’s binding affinity through hydrophobic interactions, while the hydroxymethyl group can participate in hydrogen bonding, stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl(cis-4-(hydroxymethyl)cyclohexyl)carbamate
  • Benzyl(trans-3-(hydroxymethyl)cyclohexyl)carbamate
  • Benzyl(trans-4-(hydroxymethyl)cyclohexyl)carbamate

Uniqueness

Benzyl(cis-3-(hydroxymethyl)cyclohexyl)carbamate is unique due to its specific cis configuration, which can influence its chemical reactivity and biological activity. The position of the hydroxymethyl group in the cis configuration may result in different steric and electronic effects compared to its trans counterparts, potentially leading to distinct pharmacological properties and applications .

Properties

IUPAC Name

benzyl N-[(1R,3S)-3-(hydroxymethyl)cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c17-10-13-7-4-8-14(9-13)16-15(18)19-11-12-5-2-1-3-6-12/h1-3,5-6,13-14,17H,4,7-11H2,(H,16,18)/t13-,14+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHAKPLUUUMEFH-UONOGXRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)NC(=O)OCC2=CC=CC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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